1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane

Description

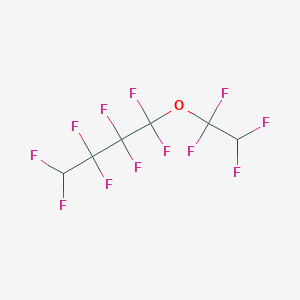

This compound is a fluorinated ether with the molecular formula C₇H₄F₁₂O (molar mass ~332.1 g/mol), featuring an octafluorobutane backbone substituted with a 1,1,2,2-tetrafluoroethoxy group at the terminal carbon. It is characterized by low surface tension, chemical inertness, and thermal stability due to its perfluorinated structure .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O/c7-1(8)3(11,12)5(15,16)6(17,18)19-4(13,14)2(9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIZRYZDKMGMNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(OC(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179589 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175922-96-0 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175922-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane typically involves the reaction of perfluorinated alcohols with perfluorinated alkyl ethers. One common method includes the reaction of 1,1,2,2-tetrafluoroethanol with 1,1,2,2,3,3,4,4-octafluorobutane under controlled conditions . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ether group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.

Scientific Research Applications

Fluorinated Materials

Octafluoroether is utilized in the development of fluorinated polymers and coatings. Its high thermal stability and chemical resistance make it suitable for applications in:

- Protective Coatings : Enhancing the durability of surfaces exposed to harsh environments.

- Fluoropolymer Production : Serving as a precursor for creating advanced materials with unique properties.

Chemical Synthesis

The compound acts as a solvent and reagent in organic synthesis. Its non-polar nature allows it to dissolve a variety of compounds without reacting with them. This property is particularly valuable in:

- Fluorination Reactions : Facilitating the introduction of fluorine into organic molecules.

- Solvent for Reactions : Used in reactions where traditional solvents may not be effective due to reactivity or solubility issues.

Green Chemistry

In the context of green chemistry, Octafluoroether is explored for its potential to replace more hazardous solvents and reagents. Its low toxicity and environmental impact make it a candidate for sustainable practices in chemical manufacturing.

Analytical Chemistry

The compound is also used in analytical chemistry for:

- Chromatography : Serving as a mobile phase component due to its unique solvent properties.

- Spectroscopy : Acting as a matrix for mass spectrometry applications.

Case Study 1: Development of Fluorinated Polymers

Research conducted at [source] demonstrated that incorporating Octafluoroether into polymer matrices significantly improved thermal stability and chemical resistance compared to traditional polymers. The study highlighted its potential for use in aerospace and automotive applications where material performance is critical.

Case Study 2: Green Solvent Applications

A study published by [source] explored the use of Octafluoroether as a green solvent in the synthesis of pharmaceuticals. The results indicated that reactions conducted using this solvent exhibited higher yields and reduced by-products compared to conventional solvents.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane is primarily based on its chemical inertness and stability. The compound does not readily interact with biological molecules, which makes it useful in applications where minimal chemical reactivity is desired. Its molecular targets and pathways are not well-defined due to its inert nature .

Comparison with Similar Compounds

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-Tetrafluoroethoxy)Pentane

- Molecular Formula : C₇H₄F₁₂O (identical to the target compound but with a pentane backbone).

- Key Properties :

- Comparison: The pentane analog has a longer carbon chain, resulting in higher molecular weight (332.1 vs. The ether group’s position (terminal vs. internal) may influence reactivity and solubility.

1,1,2,2-Tetrafluoro-3-(1,1,2,2-Tetrafluoroethoxy)Propane (CAS 16627-68-2)

- Molecular Formula : C₅H₄F₈O (shorter propane backbone).

- Key Properties: Limited data available, but shorter chain length implies lower boiling point and density compared to the target compound.

- Comparison : The propane derivative’s reduced chain length decreases molecular weight (~264 g/mol) and surface area, likely reducing thermal stability and increasing volatility. Applications may favor uses requiring lower viscosity .

1,1,2,2,3,3,4,4-Octafluorobutane (CAS 377-36-6)

- Key Properties :

- Likely a gas or low-boiling liquid (similar to perfluorobutane derivatives).

- Applications: Refrigerants or propellants.

- Comparison : The absence of the ether group simplifies the structure, enhancing volatility but reducing polarity and solvent compatibility. The target compound’s ether functionality improves solubility in polar media .

Perfluorinated Sulfonamide Derivatives (e.g., [93894-54-3])

- Structure : Contains sulfonamide groups (e.g., 1,1,2,2,3,3,4,4-octafluoro-N,N-bis(2-hydroxyethyl)butane-1-sulphonamide).

- Comparison : Sulfonamides exhibit greater acidity and reactivity compared to fluorinated ethers, making them suitable for ion-exchange membranes (e.g., Nafion analogs). The target compound’s ether group offers better hydrolytic stability but lower ionic conductivity .

Data Table: Comparative Analysis

Key Research Findings

Thermal Stability : Fluorinated ethers like the target compound exhibit superior thermal stability compared to hydrocarbon analogs, with degradation temperatures exceeding 200°C in inert atmospheres .

Environmental Impact : Perfluorinated compounds are persistent in the environment; however, ether-linked derivatives may have shorter biological half-lives than sulfonamides due to differential metabolic pathways .

Solvent Performance : The target compound’s low surface tension and chemical inertness make it ideal for electronics cleaning and precision degreasing, outperforming shorter-chain fluorinated ethers in removing hydrophobic contaminants .

Biological Activity

1,1,2,2,3,3,4,4-Octafluoro-1-(1,1,2,2-tetrafluoroethoxy)butane is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and data.

- IUPAC Name : 2,2,3,3,4,4-octafluorobutyl 1,1,2,2-tetrafluoroethyl ether

- CAS Number : 16627-71-7

- Molecular Formula : C8H6F14O

- Molecular Weight : 338.12 g/mol

- Physical State : Liquid

- Purity : ≥98%

Fluorinated compounds often exhibit unique interactions with biological systems due to their electronegativity and ability to alter membrane dynamics. The presence of multiple fluorine atoms can enhance lipophilicity and stability against metabolic degradation. This section summarizes the biological activities observed in various studies.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of fluorinated derivatives on various cancer cell lines. For instance:

- Cytotoxicity in Glioblastoma Cells : Research indicated that fluorinated derivatives of glucose analogs exhibited potent cytotoxicity against glioblastoma cells (U-251 and U-87). The IC50 values for these compounds were significantly lower compared to non-fluorinated counterparts .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-FG | U-251 | 15.5 |

| 2-FG | U-87 | 16.0 |

| 2-CG | U-251 | >20 |

Membrane Interaction Studies

Fluorinated compounds like octafluoro derivatives have been shown to interact with cell membranes differently than their non-fluorinated analogs. This interaction can lead to altered permeability and potential toxicity.

Case Study 1: Hepatotoxicity Assessment

A comparative study on the hepatotoxic effects of various perfluorinated compounds revealed that octafluoro derivatives exhibited significant liver toxicity in male mice models. The study measured liver enzyme levels as indicators of hepatotoxicity .

Case Study 2: Anticancer Activity in Triazole Derivatives

Fluorinated triazole analogs have been reported to show enhanced anticancer activity due to the presence of fluorine substituents. These compounds were tested against multiple cancer cell lines with promising results .

Discussion

The biological activity of this compound suggests potential applications in medicinal chemistry and drug development. Its unique properties may provide advantages over traditional compounds in targeting specific cellular mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.